Quinaldine, 4,7-dipropoxy-, hydrochloride
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Overview
Description
Quinaldine, 4,7-dipropoxy-, hydrochloride: is a chemical compound with the molecular formula C16H22ClNO2 and a molecular weight of 295.8044 g/mol . This compound is a derivative of quinaldine, which is a methyl derivative of the heterocyclic compound quinoline . Quinaldine and its derivatives are known for their bioactivity and are used in various applications, including the preparation of dyes and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinaldine, 4,7-dipropoxy-, hydrochloride can be synthesized through various methods. One common approach involves the Skraup synthesis, which uses aniline and crotonaldehyde with sulfuric acid as a catalyst . Another method involves the Doebner-von Miller variation of the Skraup reaction, which also uses aniline but with paraldehyde . These reactions typically require high temperatures and the presence of a dehydrogenating agent .
Industrial Production Methods: Industrial production of quinaldine derivatives often involves the recovery of quinaldine from coal tar, where it is present in small quantities . The compound is then purified through rectification and hydration processes . The production methods aim to maximize yield while maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Quinaldine, 4,7-dipropoxy-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds .
Scientific Research Applications
Chemistry: In chemistry, quinaldine derivatives are used as intermediates in the synthesis of various organic compounds . They are also employed in the preparation of dyes and pH indicators .
Biology: Quinaldine, 4,7-dipropoxy-, hydrochloride has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways .
Medicine: In medicine, quinaldine derivatives are explored for their potential therapeutic properties, including anti-malarial and anti-inflammatory activities .
Industry: Industrially, quinaldine derivatives are used in the manufacture of dyes, food colorants, and pharmaceuticals .
Mechanism of Action
The mechanism of action of quinaldine, 4,7-dipropoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes . Its bioactivity is attributed to its ability to interact with cellular components, leading to changes in cellular function and metabolism .
Comparison with Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with similar chemical reactivity.
Quinidine: An alkaloid used in the treatment of arrhythmias, with a complex electrophysiological profile.
Uniqueness: Quinaldine, 4,7-dipropoxy-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its dipropoxy groups enhance its solubility and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
94113-19-6 |
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Molecular Formula |
C16H22ClNO2 |
Molecular Weight |
295.80 g/mol |
IUPAC Name |
2-methyl-4,7-dipropoxyquinoline;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-4-8-18-13-6-7-14-15(11-13)17-12(3)10-16(14)19-9-5-2;/h6-7,10-11H,4-5,8-9H2,1-3H3;1H |
InChI Key |
JJORDYYCFQJLAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=NC(=CC(=C2C=C1)OCCC)C.Cl |
Origin of Product |
United States |
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